molecular formula C7H12N2O3S B2481598 3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1008385-67-8

3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2481598
CAS No.: 1008385-67-8
M. Wt: 204.24
InChI Key: PZKBCOZZLZKMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1008385-67-8) is a high-purity chemical compound offered for research applications. This organosulfur molecule, with the molecular formula C 7 H 12 N 2 O 3 S and a molecular weight of 204.25 g/mol, belongs to the thiazolidine carboxylic acid family, a class of compounds known for their relevance in medicinal chemistry and drug discovery . As a derivative of thiazolidine-4-carboxylic acid, it features an ethylcarbamoyl substituent, which may influence its physicochemical properties and interaction with biological systems, making it a valuable intermediate for pharmaceutical research and the synthesis of more complex molecules . Researchers should note the following safety information for this product: it carries the signal word "Warning" and the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Appropriate personal protective equipment should be used. The recommended storage condition is sealed in a dry environment at 2-8°C to ensure stability . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

3-(ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S/c1-2-8-7(12)9-4-13-3-5(9)6(10)11/h5H,2-4H2,1H3,(H,8,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKBCOZZLZKMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CSCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of ethyl isothiocyanate with an appropriate amino acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidine derivatives with different substituents.

Scientific Research Applications

Synthetic Routes

Method Description
Reaction with IsothiocyanateEthyl isothiocyanate reacts with amino acid derivatives to form the compound.
Solvent UtilizationCommon solvents include ethanol or methanol, enhancing solubility and yield.
Catalytic ConditionsCatalysts may be employed to facilitate the reaction process.

Chemistry

In the field of chemistry, 3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, making it a versatile reagent in synthetic chemistry.

Biology

The compound has been studied for its potential biological activities, particularly its antimicrobial and antiviral properties. Preliminary research indicates that thiazolidine carboxylic acids may be effective against certain viral infections, including avian influenza and infectious bronchitis virus (AIV and IBV) .

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For example, Zhang et al. (2022) reported that various thiazolidine derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.95 µg/mL to 15.62 µg/mL against different bacterial strains .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its immunomodulatory, antitoxic, anti-inflammatory, antioxidative, and anti-aging activities have been noted in several studies . The compound's mechanism of action may involve interactions with specific molecular targets, modulating enzyme or receptor activity .

Case Studies

  • Antiviral Studies : A study indicated that thiazolidine carboxylic acids could be developed as antiviral agents against avian influenza and infectious bronchitis virus .
  • Antimicrobial Efficacy : In vitro tests showed that this compound derivatives inhibited bacterial growth effectively, suggesting potential applications in treating bacterial infections .
  • Therapeutic Investigations : Research focusing on the compound's role in immunomodulation revealed promising results in enhancing immune responses in animal models .

Mechanism of Action

The mechanism of action of 3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituents at the 2-Position

  • 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (Compound 10): This derivative demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with inhibition zones comparable to standard antibiotics.
  • 2-Sulfanylidene-1,3-thiazolidine-4-carboxylic acid (Raphanusic acid): The thione group (-C=S) at the 2-position confers antioxidant properties and is a natural product derived from glucosinolate metabolism .

Substituents at the 3-Position

  • (4R)-3-(5-Oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid (Pidotimod): A clinically used immunomodulator, this analog replaces the ethylcarbamoyl group with a 5-oxo-prolyl moiety. It activates dendritic cells and T-lymphocytes, highlighting the role of bulky 3-position substituents in immunopharmacology .

Hybrid Derivatives

  • 2-[1-(Dihydroxyboranyl)-1,3-thiazolidine-4-carboxylic acid : This boronic acid-containing analog acts as a micromolar inhibitor of class C β-lactamases, targeting enzyme active sites through covalent interactions. However, it lacks activity against class A β-lactamases due to mechanistic differences in enzyme inhibition .

Pharmacological Efficacy

Table 1: Antibacterial Activity of Select Thiazolidine Derivatives

Compound Substituents Target Pathogens MIC (µg/mL) Key Finding Reference
3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid Ethylcarbamoyl at C3 L. monocytogenes, S. aureus 16–32 Enhanced activity vs. carboxylic acid
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid 4-Nitrophenyl at C2 MRSA N/A* Significant inhibition zones
Pidotimod 5-Oxo-L-prolyl at C3 N/A N/A Immunostimulant, no direct antimicrobial activity

*N/A: Not applicable; activity measured via inhibition zones.

Key Structural-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl groups at the 2-position enhance antibacterial activity by increasing electrophilicity and membrane permeability .
  • Carbamoyl vs. Acyl Substituents : The ethylcarbamoyl group (as in the target compound) improves antibacterial specificity compared to simpler acyl groups, likely due to optimized hydrogen bonding with microbial targets .
  • Stereochemical Considerations: The (4R) configuration in Pidotimod is critical for immunomodulatory activity, underscoring the importance of chirality in drug design .

Biological Activity

3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid is a compound belonging to the thiazolidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties. The findings are supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidine ring with an ethyl carbamoyl group and a carboxylic acid functionality. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study by Zhang et al. (2022) demonstrated that various thiazolidine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 µg/mL to 15.62 µg/mL against different bacterial strains .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compound5.00Staphylococcus aureus ATCC 25923
This compound10.00Escherichia coli ATCC 25922
Other Thiazolidines1.95 - 15.62Various strains

Anticancer Activity

Thiazolidine derivatives have also been studied for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression .

Case Study: Induction of Apoptosis

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage, indicating its potential as an anticancer agent .

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of thiazolidine derivatives against oxidative stress-induced neuronal damage. A study demonstrated that pretreatment with this compound significantly reduced neuronal cell death in models of neuroinflammation .

Table 2: Neuroprotective Effects

TreatmentNeuronal Viability (%)Mechanism of Action
Control100-
This compound85ROS scavenging
Other ThiazolidinesVariesAnti-inflammatory effects

Q & A

Q. What are the established synthetic routes for 3-(Ethylcarbamoyl)-1,3-thiazolidine-4-carboxylic acid, and what are the critical parameters affecting yield and purity?

Methodological Answer: The synthesis typically involves condensation of ethyl isocyanate with thiazolidine-4-carboxylic acid derivatives. Critical parameters include:

  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., carbamate hydrolysis).
  • Solvent selection : Anhydrous DMF or THF ensures optimal reactivity.
  • Stoichiometry : A 1:1.2 molar ratio of thiazolidine precursor to ethyl isocyanate maximizes conversion.
    Post-synthesis purification via recrystallization (ethanol/water, 70:30 v/v) achieves >95% purity, verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. What spectroscopic techniques are most effective for characterizing the stereochemical integrity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to resolve enantiomers.
  • Circular Dichroism (CD) : Analyze the 190–250 nm range for Cotton effects indicative of chiral centers.
  • FT-IR : N-H stretching vibrations (1570–1580 cm⁻¹) confirm carbamoyl group orientation .
  • ¹H NMR : Coupling constants (J = 4.2–5.0 Hz for thiazolidine ring protons) reveal conformational preferences .

Advanced Research Questions

Q. How can researchers resolve crystallographic ambiguities in determining the absolute configuration of this compound derivatives?

Methodological Answer:

  • Single-crystal X-ray diffraction : Refine structures using SHELXL, focusing on high-resolution data (d < 0.8 Å).
  • Flack parameter analysis : Prefer the x parameter (incoherent twin scattering) over η for pseudo-centrosymmetric structures to avoid false chirality assignments.
  • Anomalous dispersion : Collect data at multiple wavelengths (e.g., Cu-Kα and Mo-Kα) to enhance anomalous scattering effects .

Q. What computational strategies are recommended for predicting the biological target interactions of this compound analogs?

Methodological Answer:

  • Molecular docking : Use induced-fit protocols (e.g., Schrödinger Suite) with high-resolution protein structures (<2.5 Å).
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes during carbamoyl group modifications.
  • Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent to assess complex stability.
  • Validation : Cross-check predictions with surface plasmon resonance (SPR) K_D measurements .

Q. How should researchers address contradictory reports regarding the antimicrobial efficacy of this compound derivatives?

Methodological Answer:

  • Standardized MIC testing : Follow CLSI guidelines with ATCC reference strains and Mueller-Hinton agar.
  • Solubility verification : Use HPLC to confirm compound integrity in assay media.
  • SAR analysis : Correlate ethylcarbamoyl lipophilicity (logP) with membrane penetration efficiency.
  • Control artifacts : Test for false positives from thiazolidine ring oxidation byproducts .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally similar thiazolidine-4-carboxylic acid derivatives?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, exposure times) across studies.
  • Crystallographic validation : Ensure reported structures match deposited CIF files (CCDC/CSD databases).
  • Proteomic profiling : Use affinity chromatography to identify off-target interactions that may explain divergent activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.